molecular formula C18H28BNO4S B2662295 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine CAS No. 1428329-80-9

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

Cat. No. B2662295
M. Wt: 365.3
InChI Key: DTGDCKYWMHHVHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine is a useful research compound. Its molecular formula is C18H28BNO4S and its molecular weight is 365.3. The purity is usually 95%.
BenchChem offers high-quality 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Enzymatic Metabolism and Drug Development

  • Metabolism Study in Novel Antidepressants : A study by Hvenegaard et al. (2012) investigated the metabolic pathways of Lu AA21004, a novel antidepressant, identifying the enzymes involved in its oxidative metabolism. This research is crucial for understanding the drug's pharmacokinetics and optimizing its therapeutic efficacy (Hvenegaard et al., 2012).

Antimicrobial and Antifungal Applications

  • Antimycobacterial Activity : Kumar et al. (2008) described the synthesis and biological intervention of spiro-piperidin-4-ones against Mycobacterium tuberculosis, demonstrating significant in vitro and in vivo activity. This indicates potential applications in developing new antimicrobial agents for tuberculosis treatment (Kumar et al., 2008).

Analytical Chemistry and Detection Methods

  • Analytical Detection in Human Plasma : Kline et al. (1999) developed a sensitive and selective method for determining L-368,899, a non-peptide oxytocin receptor antagonist, in human plasma. This highlights the role of such compounds in facilitating the development of analytical methods for drug monitoring (Kline et al., 1999).

Chemical Synthesis and Medicinal Chemistry

  • Synthesis of Sulfonyl Hydrazones : Karaman et al. (2016) explored the synthesis of novel sulfonyl hydrazone compounds with potential antioxidant and anticholinesterase activities, emphasizing their significance in discovering new therapeutic agents (Karaman et al., 2016).

Neuropharmacology and Receptor Studies

  • Dopamine and Serotonin Receptor Antagonists : Research by Perregaard et al. (1992) on substituted 1-(4-fluorophenyl)-1H-indoles provided insights into the development of noncataleptogenic, centrally acting dopamine D-2 and serotonin 5-HT2 antagonists, contributing to the design of atypical neuroleptics (Perregaard et al., 1992).

properties

IUPAC Name

1-methylsulfonyl-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4S/c1-17(2)18(3,4)24-19(23-17)16-8-6-14(7-9-16)15-10-12-20(13-11-15)25(5,21)22/h6-9,15H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGDCKYWMHHVHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methylsulfonyl)-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine

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